molecular formula C12H12FN3O B12227533 N-(4-fluorooxolan-3-yl)quinazolin-4-amine

N-(4-fluorooxolan-3-yl)quinazolin-4-amine

Cat. No.: B12227533
M. Wt: 233.24 g/mol
InChI Key: BJTZCKBPBFAPNN-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)quinazolin-4-amine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)quinazolin-4-amine typically involves the reaction of 2-aminobenzamide with a suitable fluorinated oxolane derivative. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free . This method offers good functional group tolerance and easy operation, yielding the desired quinazoline derivatives with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Dihydroquinazoline derivatives

    Substitution: Various substituted quinazoline derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Werner (WRN) helicase, which is involved in DNA repair and replication . By inhibiting WRN, the compound can induce genomic instability in cancer cells, leading to their apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorooxolan-3-yl)quinazolin-4-amine stands out due to its unique fluorinated oxolane moiety, which can enhance its biological activity and selectivity compared to other quinazoline derivatives.

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

N-(4-fluorooxolan-3-yl)quinazolin-4-amine

InChI

InChI=1S/C12H12FN3O/c13-9-5-17-6-11(9)16-12-8-3-1-2-4-10(8)14-7-15-12/h1-4,7,9,11H,5-6H2,(H,14,15,16)

InChI Key

BJTZCKBPBFAPNN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)F)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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